1-chloro-3-ethoxypropan-2-one
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Overview
Description
1-Chloro-3-ethoxypropan-2-one is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated ketone, characterized by the presence of a chloro group and an ethoxy group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxypropan-2-one can be synthesized through the reaction of 3-ethoxypropan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C5H10O2} + \text{SOCl2} \rightarrow \text{C5H9ClO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems can help maintain optimal reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Substituted ketones or alcohols.
Reduction: 1-chloro-3-ethoxypropan-2-ol.
Oxidation: 1-chloro-3-ethoxypropanoic acid.
Scientific Research Applications
1-Chloro-3-ethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethoxypropan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
1-chloro-2-propanone: Similar structure but lacks the ethoxy group.
3-chloro-2-butanone: Contains a butanone backbone with a chloro group.
1-chloro-3-methoxypropan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: The ethoxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .
Properties
CAS No. |
69378-63-8 |
---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.6 |
Purity |
95 |
Origin of Product |
United States |
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